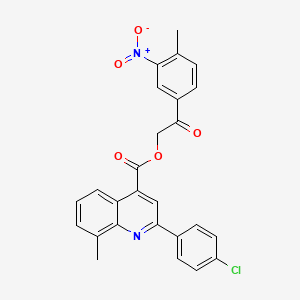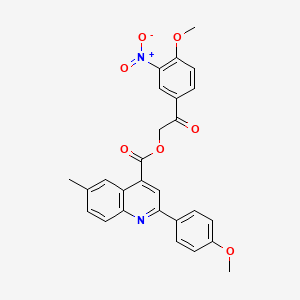![molecular formula C27H25ClFN3O4S B11626640 (2Z)-2-[(3-chlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11626640.png)
(2Z)-2-[(3-chlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2Z)-2-[(3-chlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazinane ring, which is a six-membered ring containing sulfur and nitrogen atoms, and is substituted with various functional groups, including chlorophenyl, dimethoxyphenyl, and fluorophenyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-chlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of the Thiazinane Ring: This step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF).
Introduction of Substituents: The chlorophenyl, dimethoxyphenyl, and fluorophenyl groups are introduced through nucleophilic substitution reactions. Common reagents for these steps include chlorophenylamine, dimethoxyphenylethylamine, and fluorophenyl isocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the imine group results in the corresponding amine.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal properties can be investigated, particularly its ability to interact with specific molecular targets. This could lead to the development of new therapeutic agents for various diseases.
Industry
In industry, the compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics, such as enhanced stability or reactivity.
作用机制
The mechanism of action of (2Z)-2-[(3-chlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound’s various functional groups allow it to bind to proteins or enzymes, potentially inhibiting their activity. The exact molecular pathways involved would depend on the specific biological context and targets.
相似化合物的比较
Similar Compounds
Ethyl acetoacetate: A simpler compound with a similar ester functional group.
Acetylacetone: Another compound with a similar keto-enol tautomerism.
Diketene: A reactive intermediate used in the synthesis of various compounds.
Uniqueness
What sets (2Z)-2-[(3-chlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide apart is its complex structure, which includes multiple functional groups and a thiazinane ring
属性
分子式 |
C27H25ClFN3O4S |
|---|---|
分子量 |
542.0 g/mol |
IUPAC 名称 |
2-(3-chlorophenyl)imino-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C27H25ClFN3O4S/c1-35-22-11-6-17(14-23(22)36-2)12-13-32-25(33)16-24(26(34)30-20-9-7-19(29)8-10-20)37-27(32)31-21-5-3-4-18(28)15-21/h3-11,14-15,24H,12-13,16H2,1-2H3,(H,30,34) |
InChI 键 |
KBHSKCDMSCTWKD-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(SC2=NC3=CC(=CC=C3)Cl)C(=O)NC4=CC=C(C=C4)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 5-[(2,4-dichlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11626558.png)
![2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626569.png)
![3-(4-chlorophenyl)-5-(3,5-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11626574.png)
![N-[4-(Morpholine-4-sulfonyl)phenyl]-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide](/img/structure/B11626577.png)

![N-{2-oxo-2-phenyl-1-[(4-sulfamoylphenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11626592.png)
![5-(4-chlorophenyl)-1-[2-(diethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11626599.png)
![3-[(5Z)-5-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11626606.png)
![1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11626607.png)
![N-(4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B11626608.png)
![(6Z)-6-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11626609.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11626613.png)
![3-[3-Acetyl-5-(acetylamino)-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl acetate](/img/structure/B11626637.png)

